Home > Products > Screening Compounds P9168 > 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid - 914916-96-4

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Catalog Number: EVT-1786162
CAS Number: 914916-96-4
Molecular Formula: C5H3ClN2O3
Molecular Weight: 174.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

    Compound Description: This compound serves as a versatile building block in synthesizing various heterocyclic ring systems containing a pyrimidine nucleus []. It acts as an electron-deficient substrate, readily reacting with various 1,3-binucleophilic reagents to yield diverse heterocyclic systems. These include triazolo[4,3-a]pyrimidine, pyrimido[1,2-a]benzimidazole, pyrimido[1,2-a]pyrimidine, and pyrimido[2,1-c][1,2,4]triazine, among others.

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

    Compound Description: This compound represents a key intermediate in the synthesis of various anticancer drugs [].

    Relevance: While this compound belongs to the naphthyridine class and not the pyrimidine class like 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, the structural similarities are noteworthy. Both compounds feature a carboxylic acid group at the 3-position of their respective heterocyclic rings. Furthermore, they both possess a halogen substituent (chlorine) at the 7-position and a fluorine atom at the 6-position of their respective heterocycles. (See: )

N-[4-[2-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)ethylamino]benzoyl]-L-glutamic Acid

    Compound Description: This molecule is a synthetic analogue of 5-DACTHF (5,6,7,8-tetrahydrofolic acid) designed with a two-carbon chain linking the pyrimidine and benzoyl moieties [].

1,6-Dihydro-6-oxopyrazine-2-carboxylic Acid Derivatives

    Compound Description: These compounds were synthesized using the Ugi four-component condensation reaction involving arylglyoxals, amines, benzoylformic acid, and isocyanides []. The resulting products are then cyclized to generate the 1,6-dihydro-6-oxopyrazine-2-carboxamide derivatives.

Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and Derivatives

    Compound Description: This group comprises a series of compounds featuring a pyridinecarboxylate core with a 5-cyano-1,6-dihydro-6-oxo-pyridine substituent at the 3-position []. These compounds were synthesized as milrinone analogs and evaluated for their inotropic, anti-inflammatory, analgesic, and hypotensive activities.

    Relevance: While these compounds belong to the pyridinecarboxylate class, they share some structural features with 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. Specifically, both compound families possess a six-membered heterocyclic ring with a carboxylic acid group. The key difference lies in the additional pyridine ring directly attached to the core heterocycle of the analogs, distinguishing them from the target compound. (See: )

Overview

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features. It contains a chlorine atom at the 5th position, a keto group at the 6th position, and a carboxylic acid group at the 4th position of the pyrimidine ring. This compound is significant in medicinal chemistry, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Its chemical identifier is 914916-96-4.

Synthesis Analysis

Methods

The synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves cyclization reactions of suitable precursors. One common synthetic route includes the reaction of 5-chloro-2,4-dihydroxypyrimidine with carbon dioxide in the presence of potassium carbonate, using dimethylformamide as a solvent at elevated temperatures. This method allows for the formation of the desired compound through controlled conditions that enhance yield and purity.

Technical Details

In industrial settings, production may utilize continuous flow reactors that optimize reaction conditions for scalability and efficiency. Automated systems can also be employed to ensure consistent quality and minimize side reactions during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid features a pyrimidine ring with distinct functional groups:

  • Chlorine atom at the 5th position
  • Keto group at the 6th position
  • Carboxylic acid group at the 4th position

This arrangement contributes to its biological activity and reactivity profile.

Data

The molecular formula is C6_{6}H4_{4}ClN3_{3}O3_{3}, and its molecular weight is approximately 189.57 g/mol. The compound's structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo several chemical reactions:

  • Substitution Reactions: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
  • Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
  • Oxidation Reactions: The compound can be oxidized to form more complex derivatives depending on the oxidizing agent used .

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of reagents and conditions significantly influences the reaction pathways and product yields.

Mechanism of Action

Process

The primary mechanism of action for 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its role as an inhibitor of xanthine oxidase. By binding to the active site of this enzyme, it prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition leads to decreased levels of uric acid in the body, which is beneficial for managing conditions such as gout .

Data

Molecular dynamics simulations have confirmed the stability of this compound within the binding pocket of xanthine oxidase, highlighting its potential therapeutic applications in hyperuricemia management .

Physical and Chemical Properties Analysis

Physical Properties

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is typically a crystalline solid with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.

Chemical Properties

The compound exhibits acidic properties due to its carboxylic acid group, allowing it to participate in various chemical reactions typical for carboxylic acids. Its reactivity profile is influenced by the presence of both electron-withdrawing (chlorine) and electron-donating (keto) groups within its structure.

Applications

Scientific Uses

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry: It serves as a lead compound for developing xanthine oxidase inhibitors aimed at treating hyperuricemia and related disorders.
  • Biological Studies: The compound is utilized in studies exploring enzyme inhibition mechanisms and cellular signaling pathways influenced by purine metabolism.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds with potential biological activity .
Introduction: Role in Medicinal Chemistry and Drug Discovery

Contextualization Within Non-Purine Xanthine Oxidase Inhibitor Development

Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Elevated uric acid levels cause hyperuricemia and gout, driving demand for effective XO inhibitors. Traditional purine-based drugs like allopurinol suffer from severe side effects, including hypersensitivity syndrome and Stevens-Johnson syndrome. Consequently, non-purine inhibitors like febuxostat and topiroxostat were developed, but cardiac risks and gout flares limit their utility [3] [10].

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid emerged as a core scaffold for novel non-purine XO inhibitors. Its pyrimidinone ring acts as a pharmacophoric element, engaging in hydrogen bonding with key residues (Glu802, Arg880, Thr1010) in the XO active site. Chlorine at C5 enhances hydrophobic interactions and electron deficiency, improving binding affinity. For example, derivatives like compound 13g (IC₅₀ = 0.16 μM) exhibit 52-fold greater potency than allopurinol (IC₅₀ = 8.37 μM) by exploiting this scaffold [3] [4].

Table 1: Pyrimidine-Based XO Inhibitors Featuring the 5-Chloro-6-oxo-1,6-Dihydropyrimidine Scaffold

CompoundStructureIC₅₀ (μM)Molecular Weight (g/mol)
13gN-(3-Cyano-1H-indol-5-yl) derivative0.16349.3
10c2-(4-Isopropoxy-3-cyanophenyl)0.09312.3
AllopurinolPurine analog8.37136.1
FebuxostatThiazole derivative0.005316.4

Structure-activity relationship (SAR) studies show that coupling the scaffold with hydrophobic groups (e.g., 3-cyanoindole or biphenyl) accesses subpocket residues (Phe914, Phe1009), enhancing selectivity and potency. This approach aligns with fragment-based drug design (FBDD), where the pyrimidinone serves as the metal-chelating "anchor" fragment [3] [4] [10].

Pharmacophore Significance in Pyrimidine-Based Therapeutics

The pharmacophore of 5-chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid comprises three critical elements:

  • Carboxylic Acid Group: Ionizes at physiological pH, forming salt bridges with basic residues (e.g., Arg880 in XO).
  • Chlorine Atom: Induces electron deficiency, strengthening π-stacking with aromatic residues (Phe914, Phe1009) and sterically blocking substrate entry.
  • Pyrimidinone Ring: Chelates molybdenum ions via carbonyl oxygen and N3, disrupting catalytic activity [3] [4] .

Table 2: Pharmacophore Features and Their Binding Contributions

FeatureTarget InteractionBinding Energy Contribution (kcal/mol)
Carboxylic AcidIonic bond with Arg880-4.2
C5 ChlorineHydrophobic packing with Phe914-2.8
C6 CarbonylChelation of molybdenum cofactor-5.1
N1-HHydrogen bond with Thr1010-1.5

Molecular dynamics simulations confirm that chlorine substitution increases residence time in the XO active site by 40% compared to unsubstituted analogs. The scaffold’ rigidity also enforces coplanarity, optimizing π-π stacking with Phe1009. Beyond XO inhibition, this pharmacophore is adaptable to other targets:

  • HIV-1 Integrase: The carboxylic acid and pyrimidinone chelate Mg²⁺ ions in the catalytic core, inhibiting viral DNA strand transfer .
  • Influenza Endonuclease: Serves as a bimetal chelator, blocking cap-snatching in viral RNA replication .

SAR studies highlight chlorine’s indispensability: removal reduces XO inhibition by 15-fold, while bromine substitution diminishes solubility without potency gains [3] .

Clinical Relevance in Hyperuricemia and Gout Pathophysiology

Hyperuricemia arises from uric acid overproduction due to upregulated XO activity. Urate crystals deposit in joints, triggering NLRP3 inflammasome activation and gouty inflammation. 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives directly counteract this by inhibiting uric acid biosynthesis at its source [3] .

In potassium oxonate-induced hyperuricemic rats, derivative 13g (10 mg/kg) reduced serum uric acid by 58% within 3 hours, outperforming allopurinol (32% reduction). Similarly, 10c decreased urate levels by 65% at 2 hours post-administration. This efficacy stems from high XO specificity, as these compounds show negligible activity against other purine-metabolizing enzymes (e.g., HGPRT) [3] [4].

Table 3: In Vivo Efficacy of Key Derivatives in Hyperuricemia Models

CompoundDose (mg/kg)Uric Acid Reduction (%)Time to Max Effect (h)Target
13g1058%3Xanthine oxidase
10c565%2Xanthine oxidase
Allopurinol5032%4Xanthine oxidase

Ongoing clinical trials focus on optimizing bioavailability: the carboxylic acid’s polarity limits membrane permeability, prompting prodrug strategies (e.g., ethyl esterification). Derivatives like 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles—inspired by this scaffold—show oral bioavailability exceeding 80% in primates, highlighting translational potential [3] [10].

Properties

CAS Number

914916-96-4

Product Name

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

IUPAC Name

5-chloro-6-oxo-1H-pyrimidine-4-carboxylic acid

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

InChI

InChI=1S/C5H3ClN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9)

InChI Key

KLEHPYDVJUJFRN-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)Cl)C(=O)O

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.